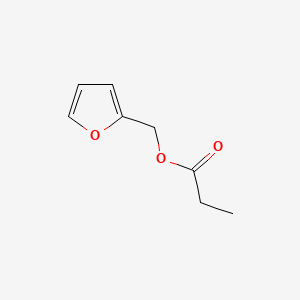
Furfuryl propionate
Overview
Description
Furfuryl propionate, also known as Furfuryl propanoate or NSC 35556, is a chemical compound with the empirical formula C8H10O3 . It has a molecular weight of 154.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a propionate group . The IUPAC Standard InChI for this compound isInChI=1S/C8H10O3/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3 . Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a boiling point of 195-196 degrees Celsius and a density of 1.109 g/mL at 25 degrees Celsius . The refractive index is 1.462 .Scientific Research Applications
Synthesis and Optimization
Synthesis Process
Furfuryl propionate has been synthesized from furfuryl alcohol and propionyl chloride. Pyridine is used as a catalyst, and anhydrous sodium carbonate as an acid captor. Researchers have explored the influencing factors of this reaction and established the optimal conditions through mono-factor tests and orthogonal design (Li Lian-bin, 2002).
Perfumery Application
The synthesis of this compound for perfumery purposes has also been investigated. Using hexahydropyridine as a catalyst, the process achieves high purity and yield, indicating its potential application in the fragrance industry (Wang Ge-yun, 2004).
Catalysis and Chemical Transformation
Catalytic Processes
In a study focusing on the preparation of furfuryl carboxylates, this compound was prepared using sodium dihydrophosphate as a catalyst. This research contributes to understanding the effects of variables like reaction time and catalyst dosage on the yield, providing insights into the catalytic transformation of furfuryl alcohol (Song Bao-cai, 2009).
Thermophysical Characterization
The thermophysical properties of furfuryl esters, including this compound, have been studied to evaluate their potential applications. This research is significant for assessing the suitability of these compounds in fuels and additives, considering their thermophysical behavior (V. Antón et al., 2017).
Environmental and Sustainable Applications
Green Chemistry in Undergraduate Research
Research in green chemistry, involving the hydrogenation of furfural and esterification of bio-oil, highlights the importance of furfuryl alcohol derivatives, including this compound, in sustainable chemistry education and practice (Lindsey A. Welch, 2020).
Biomass Conversion
Studies on the conversion of biomass-derived chemicals like furfural into furfuryl alcohol and further into esters like this compound emphasize the role of these compounds in utilizing renewable resources and contributing to sustainable chemical production (A. S. Mamman et al., 2008).
Safety and Hazards
Furfuryl propionate is classified as a combustible liquid . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this substance . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinguishing .
Mechanism of Action
Target of Action
Furfuryl propionate is a chemical compound used primarily in the food and fragrance industry . The primary targets of this compound are the olfactory receptors in our nose and taste receptors in our mouth. These receptors detect the spicy, fruity, and sweet aroma of this compound, contributing to the overall sensory experience of the food or product .
Mode of Action
The mode of action of this compound involves its interaction with these sensory receptors. When inhaled or ingested, the molecules of this compound bind to the olfactory and taste receptors. This binding triggers a signal transduction pathway, leading to the perception of a specific smell or taste. The spicy, fruity, and sweet aroma of this compound is a result of this interaction .
Biochemical Pathways
The biochemical pathways involved in the perception of smell and taste are complex and involve multiple steps. When this compound binds to the sensory receptors, it triggers a cascade of biochemical reactions. These reactions lead to the generation of an electrical signal that is transmitted to the brain, resulting in the perception of the aroma. The exact biochemical pathways involved in this process are still a subject of ongoing research .
Result of Action
The result of this compound’s action is the perception of a specific aroma. This aroma contributes to the overall sensory experience of the food or product, enhancing its appeal to consumers. On a molecular level, the action of this compound involves the activation of specific sensory receptors and the initiation of signal transduction pathways leading to the perception of smell or taste .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other aroma compounds can affect the perception of this compound’s aroma. Additionally, factors such as temperature and pH can influence the stability and efficacy of this compound. Understanding these environmental influences is crucial for optimizing the use of this compound in food and fragrance applications .
Biochemical Analysis
Biochemical Properties
Furfuryl propionate, like other furfuryl esters, is expected to undergo hydrolysis to furfuryl alcohol and the corresponding saturated aliphatic carboxylic acid . This biochemical reaction involves enzymes known as esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions is typically a substrate-enzyme interaction, where the this compound acts as the substrate for the esterase enzyme.
Cellular Effects
Furfural, a related compound, has been shown to have significant effects on microbial metabolism . It acts as an inhibitor, reducing the productivity of microbial biocatalysts . While this compound may not have the same inhibitory effects, it’s possible that it could influence cell function in a similar manner.
Molecular Mechanism
It is known that furfuryl compounds can undergo a variety of chemical reactions due to the presence of the furan ring and the carbonyl group . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that furfuryl compounds can be converted into a variety of high-value compounds through oxidation, hydrogenation, and hydrolysis . Over time, these reactions could lead to changes in the effects of this compound on cellular function.
Dosage Effects in Animal Models
There is currently limited information available on the effects of this compound dosage in animal models. Furfural, a related compound, has been shown to have carcinogenic effects in male rats and mice at high dosages .
Metabolic Pathways
This compound is expected to be involved in ester metabolism pathways, where it would be hydrolyzed to furfuryl alcohol and propionic acid
Properties
IUPAC Name |
furan-2-ylmethyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBXNZSSTFWRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862312 | |
| Record name | Furfuryl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid which darkens on exposure to light, green banana odour | |
| Record name | Furfuryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
195.00 to 196.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Furanylmethyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water, miscible (in ethanol) | |
| Record name | 2-Furanylmethyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Furfuryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.076-1.086 | |
| Record name | Furfuryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
623-19-8 | |
| Record name | Furfuryl propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furfuryl propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furanmethanol, 2-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furfuryl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY0D04ABR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Furanylmethyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of furfuryl propionate and what are its key physical properties?
A1: this compound is an ester derived from furfuryl alcohol and propionic acid. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol [, ].
Q2: How is this compound synthesized in a laboratory setting?
A2: Several methods have been explored for synthesizing this compound. One common approach involves reacting furfuryl alcohol with propionyl chloride in the presence of a catalyst like hexahydropyridine and an acid captor such as anhydrous sodium bicarbonate. This method has been reported to yield this compound with high purity (99.9%) []. Alternative catalysts like sodium dihydrophosphate [] and hydrated ferric sulfate [] have also been investigated.
Q3: Are there any specific applications of this compound in the food industry?
A3: While not explicitly stated in the provided research, this compound's aroma profile suggests its potential use as a flavoring agent in various food products. Its fruity and rum-like notes could be particularly appealing in beverages, confectionery, and baked goods.
Q4: Has this compound been identified in any natural sources?
A4: Yes, research indicates that this compound is a naturally occurring compound found in certain honeys, particularly those derived from eucalyptus sources []. This finding contributes to our understanding of the diverse aroma profiles present in different honey varieties.
Q5: What are the potential applications of this compound beyond the food and fragrance industries?
A5: One interesting application of this compound lies in its ability to stimulate the germination of teliospores in Uromyces appendiculatus, the fungus responsible for bean rust disease []. This property could potentially be harnessed for developing novel strategies to control this agriculturally significant fungal disease.
Q6: What research has been conducted on the thermophysical properties of this compound?
A6: A study investigated the thermodynamic and transport properties of this compound, comparing it to commonly used fuels and additives []. This research is crucial for evaluating the potential of this compound and similar compounds as biofuel candidates or fuel additives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


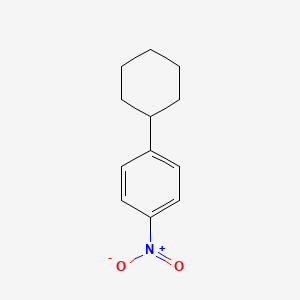
![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1584394.png)
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1584396.png)
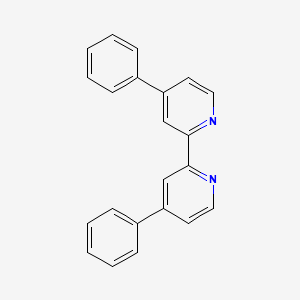
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
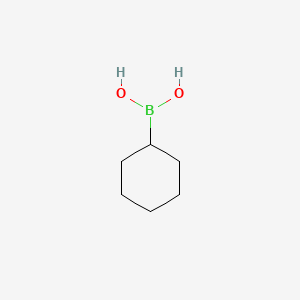

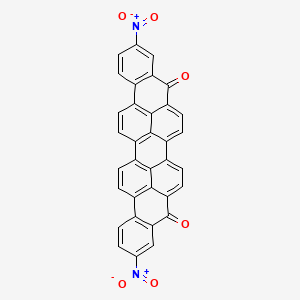
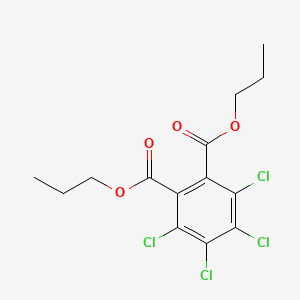
![4-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1584410.png)
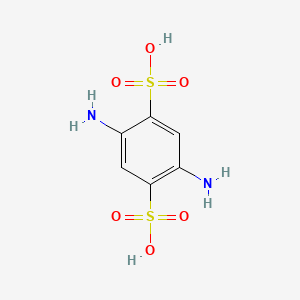


![Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B1584415.png)
